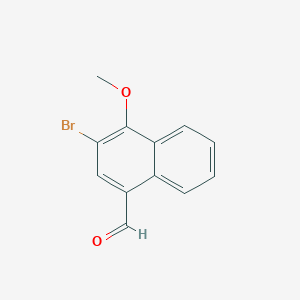

3-Bromo-4-methoxy-1-naphthaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

3-bromo-4-methoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H9BrO2/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-7H,1H3 |

InChI Key |

RSOXIAWZDGDWFC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Methoxy 1 Naphthaldehyde and Analogous Naphthaldehyde Structures

Direct Formylation and Bromination Strategies

Direct functionalization of the naphthalene (B1677914) ring is a primary approach for synthesizing naphthaldehydes and their halogenated derivatives. This typically involves electrophilic aromatic substitution, where the position of the new substituent is guided by the electronic properties of the existing groups on the ring.

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (an aldehyde) onto electron-rich aromatic rings like naphthalene. wikipedia.orgnumberanalytics.com The reaction utilizes a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.org This reagent then acts as an electrophile, attacking the naphthalene ring to ultimately form the naphthaldehyde. wikipedia.org

The position of formylation is heavily influenced by existing substituents. For instance, methoxy-substituted naphthalenes are readily formylated. researchgate.net In 1-methoxynaphthalene, the Vilsmeier-Haack reaction typically yields 4-methoxy-1-naphthaldehyde (B103360). sigmaaldrich.com The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield and selectivity. cambridge.org For example, solvents like toluene (B28343) and dichlorobenzene are commonly used. cambridge.org

Table 1: Vilsmeier-Haack Reaction Examples

| Starting Material | Reagents | Product |

|---|---|---|

| Anthracene | N-Methylformanilide, POCl₃ | 9-Anthraldehyde |

| 1,6-Dimethylnaphthalene | DMF, POCl₃ | 1,6-Dimethyl-4-naphthaldehyde |

| 2-Ethoxynaphthalene | DMF, POCl₃ | 2-Ethoxy-1-naphthaldehyde |

This table provides examples of the Vilsmeier-Haack reaction on various aromatic compounds. wikipedia.orgcambridge.org

Introducing a bromine atom onto the naphthalene ring is achieved through electrophilic bromination. The regioselectivity of this reaction is directed by the activating or deactivating nature of the substituents already present. A methoxy (B1213986) group is strongly activating and directs incoming electrophiles to the ortho and para positions.

For the synthesis of 3-Bromo-4-methoxy-1-naphthaldehyde, a likely precursor is 4-methoxy-1-naphthaldehyde. The existing methoxy and formyl groups would direct the incoming bromine to the 3-position. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov The synthesis of the related compound, 3-bromo-4-methoxybenzaldehyde (B45424), involves the bromination of 4-methoxybenzaldehyde. sigmaaldrich.com

Multi-Step Conversions and Functional Group Interconversions

When direct functionalization is not feasible, multi-step synthetic routes are employed. These can involve building the molecule from a simpler, pre-functionalized naphthalene or by converting existing functional groups.

A versatile approach is to start with a substituted naphthalene and sequentially add the desired functional groups. For instance, the synthesis of 3-bromo-4-methoxyaniline (B105698) has been achieved through a three-step reaction sequence of bromination, etherification, and nitro-reduction starting from p-nitrochlorobenzene. google.com A similar strategy could potentially be adapted for the synthesis of this compound. The synthesis of various substituted naphthalenes can be achieved through methods like the electrophilic cyclization of alkynes. nih.gov

The aldehyde functionality can be introduced through the oxidation of a corresponding alcohol or methyl group. Conversely, a carboxylic acid or ester can be selectively reduced to an aldehyde. A two-step, one-pot procedure for the synthesis of substituted benzaldehydes involves the reduction of a Weinreb amide to a stable intermediate, which is then cross-coupled to form the aldehyde. acs.orgrug.nl This methodology has been successfully applied to the synthesis of 6-methyl-2-naphthaldehyde. acs.orgrug.nl

Rearrangement reactions can sometimes lead to unexpected but useful products in naphthalene synthesis. For example, an unusual rearrangement of a 1,8-naphthalene derivative has been reported to yield a conjugated aldehyde through the fragmentation of the naphthalene core. acs.org While not a direct route to this compound, it highlights the complex reactivity of naphthalene systems. In some cases, rearrangements like the 1,2-aryl shift in the Scholl reaction of carbazoles can be controlled to produce specific isomers. elsevierpure.com

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile tools for the construction of complex aromatic compounds. Palladium and copper-based catalytic systems are particularly prominent in the synthesis of naphthaldehyde derivatives, enabling reactions such as cross-coupling, annulation, and carbonylation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of naphthaldehydes can be achieved through various palladium-catalyzed strategies, including the formylation of halo-naphthalenes.

One established method involves the direct formylation of a bromo-naphthalene precursor using synthesis gas (a mixture of carbon monoxide and hydrogen). For instance, 1-bromonaphthalene (B1665260) can be formylated to produce 1-naphthaldehyde (B104281) in high yield. This reaction is typically carried out under pressure and at elevated temperatures in the presence of a palladium catalyst, such as dibromobis(triphenylphosphine)palladium(II), and a base like tri-n-butylamine. A comprehensive study of the catalytic cycle for the palladium-catalyzed formylation of aryl bromides has shown that the choice of phosphine (B1218219) ligand is crucial for catalyst efficiency and longevity. nih.gov For example, bulky, electron-rich phosphine ligands like P(1-Ad)2(n)Bu have demonstrated high efficacy. The reaction proceeds through a series of steps including oxidative addition of the aryl bromide to the palladium(0) center, CO insertion to form an acyl-palladium complex, and subsequent hydrogenolysis to yield the aldehyde and regenerate the active catalyst. nih.gov

An alternative to using CO gas is the employment of CO surrogates. Formic acid, for example, can serve as a source of carbon monoxide in a palladium-catalyzed reductive carbonylation of aryl iodides to yield aromatic aldehydes. orgsyn.org Another innovative approach is the palladium-catalyzed nitromethylation of aryl halides using nitromethane (B149229) as a carbonyl equivalent. The resulting arylnitromethanes can then be converted to the corresponding aldehydes in a subsequent step. nih.gov More recently, palladium-catalyzed formylation of aryl halides has been achieved using tert-butyl isocyanide as the formylating agent in the presence of a silane (B1218182) hydride. organic-chemistry.org

While a direct palladium-catalyzed formylation of a suitable precursor to this compound has not been explicitly detailed in readily available literature, a plausible synthetic route would involve the palladium-catalyzed formylation of 1-bromo-2-methoxy-3-halonaphthalene or a related derivative. The synthesis of the precursor, 1-bromo-2-methoxynaphthalene, can be achieved through the methylation of 1-bromo-2-hydroxynaphthalene.

The following table summarizes representative palladium-catalyzed formylation reactions of aryl halides.

| Aryl Halide | Catalyst/Ligand | Formylating Agent | Conditions | Product | Yield (%) | Reference |

| 1-Bromonaphthalene | PdBr2[P(C6H5)3]2 | CO/H2 | 125 °C, 1225 psig | 1-Naphthaldehyde | 82 | researchgate.net |

| Aryl Iodides | Pd(OAc)2/PPh3 | HCOOH/I2 | 80 °C, 2-4 h | Aromatic Aldehydes | up to 92 | orgsyn.org |

| Aryl Halides | Pd2(dba)3/XPhos | CH3NO2 | - | Arylnitromethanes | - | nih.gov |

| Aryl Halides | Pd(OAc)2/JohnPhos | t-BuNC/Et3SiH | 65 °C | Aromatic Aldehydes | up to 92 | organic-chemistry.org |

Copper-Catalyzed Annulation and Other Cyclization Reactions

Copper-catalyzed reactions provide another powerful avenue for the synthesis of naphthalene ring systems. These methods often involve the construction of the naphthalene core itself through annulation or cyclization reactions.

One strategy involves the copper(I)-catalyzed domino reaction between 3-(2-halobenzyl)pentane-2,4-diones and various active methylene (B1212753) compounds like β-keto esters, malonates, or cyanoacetates to afford trisubstituted naphthoates and naphthonitriles. nih.gov Another approach is the Cu(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters, which proceeds under mild conditions to give substituted naphthalenes in a single step. nih.gov

Furthermore, copper-catalyzed C-H functionalization has emerged as a potent tool. For example, the ortho-selective C-H functionalization of unprotected naphthols with α-phenyl-α-diazoesters can be achieved using a copper catalyst. orgsyn.org While this method does not directly yield a naphthaldehyde, the resulting functionalized naphthol could potentially be converted to the target aldehyde through subsequent transformations.

Copper(II) has also been shown to catalyze the synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines, which proceeds through a coupling reaction followed by dimerization of ynamines. researchgate.net

The following table outlines examples of copper-catalyzed reactions for the synthesis of naphthalene derivatives.

| Reactants | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| 3-(2-halobenzyl)pentane-2,4-diones and β-keto esters | Cu(I) | Annulation | Trisubstituted naphthoates | up to 85 | nih.gov |

| o-Bromobenzaldehydes and β-ketoesters | Cu(I) | Annulation | Substituted naphthalenes | 71-86 | nih.gov |

| Naphthols and α-phenyl-α-diazoesters | CuCl/CuCl2 | C-H Functionalization | ortho-Substituted naphthols | - | orgsyn.org |

| Haloalkynes and amines | Cu(II) | Dimerization | Naphthalene-1,3-diamines | - | researchgate.net |

Novel Synthetic Protocols for Naphthaldehyde Derivatives

Beyond traditional transition metal-catalyzed cross-coupling and annulation reactions, novel synthetic strategies for accessing naphthaldehyde derivatives continue to be developed.

One such approach is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). The electron-rich nature of methoxy-substituted naphthalenes makes them suitable substrates for this type of reaction.

Another strategy involves a lithium-halogen exchange on a bromo-naphthalene derivative followed by quenching with a formylating agent like DMF. commonorganicchemistry.com This method is particularly useful when directed ortho-metalation is possible, allowing for regioselective formylation. For instance, the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) has been achieved from 1,4-dibromo-2-fluorobenzene (B72686) via a metal-halogen exchange and subsequent formylation. google.com

A plausible, though not explicitly documented, route to this compound could involve the bromination of 4-methoxy-1-naphthaldehyde. The synthesis of 3-bromo-4-methoxybenzaldehyde, a related benzaldehyde (B42025) derivative, has been achieved by the bromination of 4-methoxybenzaldehyde. sigmaaldrich.com By analogy, the selective bromination of 4-methoxy-1-naphthaldehyde at the C3 position could provide the target molecule.

The development of new synthetic methods continues to expand the toolbox available to organic chemists for the preparation of highly functionalized naphthaldehydes, enabling the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Spectroscopic Data for this compound Not Found in Publicly Available Sources

The investigation aimed to detail the compound's structural features through various analytical techniques, as outlined in the intended article structure. This included:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR chemical shifts and coupling patterns

¹³C NMR chemical shift assignments

2D NMR (COSY, HSQC, HMBC) connectivity data

Vibrational Spectroscopy:

Fourier Transform Infrared (FT-IR) characteristic vibrational modes

Raman spectroscopy for complementary analysis

While the compound is listed by chemical suppliers, indicating its synthesis and commercial availability, the associated scientific literature containing its detailed spectroscopic characterization does not appear to be published or indexed in the searched scientific databases. Searches frequently yielded results for structurally related but distinct compounds, such as 3-bromo-4-methoxybenzaldehyde or other naphthaldehyde derivatives, highlighting a significant data gap for the specific molecule .

Consequently, the generation of an article with thorough, informative, and scientifically accurate content, including the required data tables and detailed research findings, cannot be fulfilled at this time. Further original research and publication would be necessary to establish the spectroscopic profile of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Methoxy 1 Naphthaldehyde

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 3-Bromo-4-methoxy-1-naphthaldehyde is expected to be dominated by transitions associated with its aromatic naphthalene (B1677914) core, which is a strong chromophore. The presence of the methoxy (B1213986) (-OCH₃), bromo (-Br), and aldehyde (-CHO) substituents will influence the energy of these transitions.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. wikipedia.orglibretexts.org

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. Aromatic systems like naphthalene exhibit strong π → π* absorptions. wikipedia.org The extended conjugation in the naphthalene ring system results in these transitions occurring at longer wavelengths (lower energy) compared to simpler aromatic systems like benzene.

n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the aldehyde and methoxy groups) to a π antibonding orbital of the naphthalene ring or the carbonyl group. wikipedia.orglibretexts.org Typically, n → π* transitions are of lower intensity than π → π* transitions. libretexts.org

The substituents on the naphthalene ring are expected to cause shifts in the absorption maxima. The methoxy group, being an electron-donating group (auxochrome), is likely to cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). The aldehyde group, an electron-withdrawing group, will also influence the electronic distribution and the energy of the transitions.

Analysis of Absorption Maxima and Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For the expected high-intensity π → π* transitions in this conjugated system, the molar absorptivity values are anticipated to be in the order of 10⁴ L mol⁻¹ cm⁻¹. libretexts.org The lower intensity n → π* transitions would have significantly smaller molar absorptivities, typically less than 2000 L mol⁻¹ cm⁻¹. libretexts.org

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | > 250 nm | High (~10,000 L mol⁻¹ cm⁻¹) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₂H₉BrO₂.

The exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine is readily identifiable in a mass spectrum due to the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). libretexts.org This results in two peaks of almost equal intensity, separated by two mass units, for any fragment containing a bromine atom.

Table 2: Calculated Molecular Weight

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) |

|---|

Elucidation of Fragmentation Pathways

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, the following fragmentation pathways can be anticipated:

Loss of a Hydrogen atom (-H) : A peak corresponding to [M-1]⁺ is common for aldehydes. miamioh.edu

Loss of the Aldehyde group (-CHO) : A peak at [M-29]⁺ resulting from the cleavage of the C-CHO bond is expected. miamioh.edulibretexts.org

Loss of a Methyl group (-CH₃) : Cleavage of the O-CH₃ bond of the methoxy group can lead to a fragment at [M-15]⁺.

Loss of Bromine (-Br) : A fragment corresponding to [M-79]⁺ or [M-81]⁺ would indicate the loss of the bromine atom.

McLafferty Rearrangement : This is a characteristic fragmentation for carbonyl compounds with an adjacent alkyl chain, however, it is not expected to be a major pathway for this aromatic aldehyde. libretexts.org

The stability of the naphthalene ring system would likely result in the molecular ion peak being relatively intense. The fragmentation of related brominated and methoxylated aromatic compounds often involves initial losses of the substituents from the aromatic ring. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound in its solid state.

A search of crystallographic databases did not yield a specific crystal structure for this compound. However, analysis of related structures, such as other substituted naphthalenes, would suggest that the naphthalene ring system is largely planar. The substituents (bromo, methoxy, and aldehyde groups) would lie in or close to the plane of the naphthalene ring to maximize conjugation and minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as dipole-dipole interactions (due to the polar aldehyde and methoxy groups) and van der Waals forces.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxy-1-naphthaldehyde (B103360) |

| Benzene |

Crystal Structure Determination and Unit Cell Parameters

A thorough search of publicly available scientific databases and literature reveals that the crystal structure of this compound has not been determined and reported. Consequently, the unit cell parameters, which describe the dimensions and angles of the crystal lattice (a, b, c, α, β, γ), and the crystal system are not available at this time. The determination of these parameters would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Bond Lengths, Bond Angles, and Torsional Angles

Given the absence of experimental crystallographic data, the precise bond lengths, bond angles, and torsional angles for this compound have not been experimentally determined. While computational chemistry methods could provide theoretical predictions for these parameters, no such studies for this specific molecule are available in the reviewed literature. The generation of a data table for these structural parameters is therefore not possible.

Intermolecular Interactions and Hydrogen Bonding Networks

The analysis of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, is critical for understanding the packing of molecules in the crystalline state. However, without a determined crystal structure for this compound, a definitive analysis of its intermolecular interactions and hydrogen bonding network in the solid state cannot be provided. Such an analysis is contingent on the availability of crystallographic data which would detail the spatial arrangement of molecules relative to one another within the crystal lattice.

Computational and Theoretical Investigations of 3 Bromo 4 Methoxy 1 Naphthaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the molecular properties and reactivity of novel compounds. For a molecule like 3-Bromo-4-methoxy-1-naphthaldehyde, these methods can provide fundamental insights into its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov It is routinely used to investigate the structural and electronic nature of organic compounds. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate the lowest energy conformation of this compound. nih.govnih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy.

For this compound, particular attention would be paid to the orientation of the methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) groups relative to the naphthalene (B1677914) ring. Potential energy surface scans can be performed by systematically rotating these groups to identify the most stable conformers and the energy barriers between them. The resulting optimized geometry provides the foundation for all subsequent calculations and is crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Naphthaldehyde Derivative (Illustrative) This table is illustrative and based on typical values for similar structures, as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.22 | ||

| C-C (aromatic) | 1.39 - 1.42 | ||

| C-Br | 1.90 | ||

| C-O (methoxy) | 1.37 | ||

| O-C (methyl) | 1.43 | ||

| C-C-H (aldehyde) | 120.5 | ||

| C-C-O (aldehyde) | 124.0 | ||

| C-C-O (methoxy) | 118.0 | ||

| C-O-C (methoxy) | 117.5 | ||

| Ring-CHO | ~0-20 |

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. nih.gov By comparing the computed vibrational wavenumbers with experimentally recorded spectra, the accuracy of the optimized geometry can be confirmed. scienceopen.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the aldehyde group, the C-Br stretch, or the aromatic C-H bending modes. nih.gov These assignments help in the detailed interpretation of experimental spectroscopic data. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table illustrates the type of data generated from frequency calculations, based on known ranges for these functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1680 - 1700 |

| C-H Stretch | ~2720, ~2820 | |

| Methoxy | C-O Stretch | ~1250 |

| C-H Stretch (methyl) | ~2950 | |

| Naphthalene Ring | C=C Aromatic Stretch | ~1500 - 1600 |

| C-H Bending | ~750 - 900 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich methoxy-substituted naphthalene ring, while the LUMO might be concentrated on the electron-withdrawing aldehyde group and the naphthalene system. This distribution governs the charge transfer characteristics of the molecule. nih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies Values are hypothetical, representing typical DFT calculation results for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the optical properties of this compound, Time-Dependent DFT (TD-DFT) calculations are employed. This method is used to predict the electronic absorption spectrum (UV-Visible spectrum) by calculating the energies of excited states. nih.gov The calculations would yield the major electronic transition wavelengths (λmax), their corresponding oscillator strengths (a measure of transition probability), and the nature of the transitions (e.g., π→π* or n→π*). acs.org These theoretical predictions can be directly compared with experimental UV-Vis spectra to validate the computational model. scienceopen.com

Ab Initio Calculations for Ground and Excited States

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can offer a higher level of theory for benchmarking results. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, although more computationally intensive, could be used to refine the understanding of the ground and excited state properties of this compound. These calculations are particularly useful for accurately describing electron correlation effects, which can be important for understanding the subtle electronic behavior of the molecule. Studies on related systems often use these methods to provide more precise energy calculations and to study intermolecular interactions. rsc.orgnih.gov

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the reactive behavior of a molecule. It is plotted onto the electron density surface to visualize the charge distribution and predict how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions: red indicates areas of strong negative potential, associated with electrophilic attack (attraction of a proton), while blue signifies regions of strong positive potential, vulnerable to nucleophilic attack. Green areas represent neutral or zero potential. spiedigitallibrary.org

For this compound, an MEP analysis would reveal key reactive sites:

Negative Regions: The most significant negative potential (red) would be localized on the oxygen atom of the aldehyde group (C=O) due to its high electronegativity and the presence of lone pairs. The oxygen of the methoxy group (-OCH₃) would also exhibit a negative potential, though likely less intense than the aldehydic oxygen. These red zones are the primary sites for electrophilic interactions.

Positive Regions: Positive potential (blue) would be concentrated around the hydrogen atoms.

Influence of Substituents: The bromine atom, being highly electronegative, would create a region of negative potential around itself. However, due to the "sigma-hole" phenomenon, a region of positive potential can sometimes be found along the extension of the C-Br bond, making it a potential site for halogen bonding. The electron-donating methoxy group and the electron-withdrawing aldehyde and bromo groups collectively influence the electron density across the naphthalene ring system.

In studies of similar molecules like 3-Ethoxy-4-hydroxy benzaldehyde (B42025), MEP analysis has been used effectively to identify sites for electrophilic and nucleophilic reactions, providing a visual representation of the molecule's charge landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. biointerfaceresearch.com This method is invaluable for quantitatively describing intramolecular interactions, charge transfer (hyperconjugation), and the stability they impart to the molecule. The analysis focuses on interactions between filled "donor" NBOs and empty "acceptor" NBOs, with the stabilization energy (E²) quantifying the strength of these interactions.

For this compound, NBO analysis would elucidate several key features:

Hyperconjugative Interactions: Significant interactions would be expected between the lone pair orbitals of the oxygen atoms (donor) and the antibonding π* orbitals of the naphthalene ring and the carbonyl group (acceptor). Similarly, interactions involving the lone pairs of the bromine atom would be identified.

Bond Character: The analysis would provide details on the hybridization of atomic orbitals and the polarization of the C-Br, C=O, and C-O bonds.

An illustrative table below shows the type of stabilization energy data obtained from NBO analysis for interactions in a related molecule, 4-(Dimethylamino) Benzaldehyde, demonstrating the quantification of intramolecular charge transfer. nist.gov

Illustrative NBO Analysis Data for 4-(Dimethylamino) Benzaldehyde

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N7 | π*(C1-C6) | 49.31 | π-conjugation |

| π(C3-C4) | π*(C1-C6) | 21.01 | π-conjugation |

| π(C1-C6) | π*(C2-C3) | 18.00 | π-conjugation |

Source: Adapted from Rocha et al., Spectrochimica Acta Part A, 2015. nist.gov This data is for an analogous molecule and serves to illustrate the output of an NBO analysis.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics, telecommunications, and optical signal processing. jhuapl.edu Computational methods, particularly Density Functional Theory (DFT), can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high β value is indicative of significant NLO response.

Molecules with NLO properties often possess a D-π-A (donor-pi bridge-acceptor) structure, which facilitates intramolecular charge transfer (ICT) upon excitation. In this compound:

The methoxy group (-OCH₃) acts as an electron donor.

The naphthalene ring serves as the π-conjugated bridge.

The aldehyde group (-CHO) acts as an electron acceptor.

The bromo group (-Br) acts as an additional electron-withdrawing group, which can modulate the electronic properties.

This inherent D-π-A character suggests that this compound could exhibit NLO properties. Computational studies on similar structures, such as 6-methoxy-2-naphthaldehyde, have confirmed NLO activity, with its second-harmonic generation (SHG) efficiency measured to be 0.59 times that of urea, a standard NLO material. spiedigitallibrary.orgresearchgate.net A DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid also involved the estimation of dipole moment, polarizability, and hyperpolarizability to investigate its NLO potential. researchgate.net

Illustrative NLO Properties Table

| Parameter | 6-methoxy-2-naphthaldehyde | Urea (Reference) |

|---|---|---|

| SHG Efficiency | 0.59 | 1.00 |

Source: Adapted from Sarojini et al., 2005. spiedigitallibrary.orgresearchgate.net This data is for a related naphthaldehyde derivative to illustrate NLO properties.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are fundamental to molecular conformation, crystal packing, and biomolecular recognition. The NCI method is based on the electron density (ρ) and its reduced density gradient (s). The analysis generates 3D isosurfaces that are color-coded to indicate the nature and strength of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive interactions, such as steric clashes in crowded regions.

For this compound, an NCI analysis would reveal intramolecular weak interactions that stabilize its conformation. For example, weak hydrogen bonds could exist between the aldehydic hydrogen and the methoxy oxygen, or between hydrogens on the naphthalene ring. It would also highlight van der Waals contacts between different parts of the fused ring system. In a condensed phase or in a complex with another molecule, NCI analysis would clearly map the intermolecular hydrogen bonds, halogen bonds (involving the bromine), and π-π stacking interactions. Such analysis has been applied to chalcone (B49325) derivatives to understand their structural nature. scienceopen.com

In Silico Approaches to Molecular Design and Interactions

In silico methods encompass a broad range of computational techniques, including molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) studies, to design new molecules and predict their interactions with biological targets. nih.govmdpi.com These approaches are central to modern drug discovery and materials science.

For this compound, in silico studies could be employed to:

Molecular Docking: Predict the binding affinity and orientation of the molecule within the active site of a target protein. The aldehyde, methoxy, and bromo groups could serve as key points for hydrogen bonding, halogen bonding, or hydrophobic interactions. This would help in assessing its potential as an inhibitor or ligand for a specific biological target.

ADMET Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. biointerfaceresearch.com Such predictions are crucial in the early stages of drug design to filter out candidates with unfavorable pharmacokinetic profiles. For example, SwissADME is a tool used to calculate molecular descriptors and predict drug-likeness. biointerfaceresearch.com

Lead Optimization: If this compound is identified as a hit compound, in silico methods can be used to design derivatives with improved potency, selectivity, or ADMET properties by modifying its functional groups. Recent studies have used such modeling to design new derivatives of known drugs to target specific enzymes. mdpi.com

Reactivity and Chemical Transformations of 3 Bromo 4 Methoxy 1 Naphthaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations.

Condensation Reactions leading to Imines and Schiff Bases

The carbonyl group of 3-bromo-4-methoxy-1-naphthaldehyde is susceptible to nucleophilic attack by primary amines to form imines, also known as Schiff bases. This condensation reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the final imine product. The reaction is often catalyzed by an acid or a base and may require the removal of water to drive the equilibrium towards the product.

The general reaction is as follows:

R-NH₂ + O=CH-Ar → R-N=CH-Ar + H₂O

Where Ar represents the 3-bromo-4-methoxy-1-naphthyl group. The electronic nature of the amine and any substituents on the naphthalene (B1677914) ring can influence the reaction rate and yield.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functional group of this compound is an excellent substrate for olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are pivotal for the formation of carbon-carbon double bonds.

In the Wittig reaction , a phosphorus ylide (a phosphonium (B103445) ylide) reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide byproduct. molaid.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. google.com The HWE reaction often provides better yields and easier purification than the traditional Wittig reaction, and it typically favors the formation of the (E)-alkene. google.com

A general representation of the HWE reaction is:

(RO)₂P(O)CH₂R' + O=CH-Ar → R'-CH=CH-Ar + (RO)₂P(O)O⁻

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the aldehyde group in this compound is prone to attack by various nucleophiles. These reactions can lead to a diverse range of products. For instance, reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) would yield secondary alcohols. Reduction of the aldehyde with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would produce the corresponding primary alcohol, (3-bromo-4-methoxynaphthalen-1-yl)methanol.

Transformations of the Bromo Substituent

The bromine atom on the naphthalene ring is a key functional handle that allows for a variety of synthetic transformations, particularly through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNA) reactions are generally more challenging on electron-rich aromatic systems, they can occur under specific conditions. For an SɴAr reaction to proceed on the bromo-substituted naphthalene ring, a strong nucleophile and often harsh reaction conditions (high temperature and/or pressure) would be required. The presence of the electron-donating methoxy (B1213986) group would likely disfavor this reaction pathway compared to systems with electron-withdrawing groups.

Organometallic Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromo substituent makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction would involve the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. ambeed.com This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the naphthalene ring.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. molaid.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. molaid.com

The Heck reaction would couple the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, substrate, and reaction conditions.

The following table summarizes the potential organometallic coupling reactions for this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Heck Reaction | H₂C=CHR | Pd catalyst, Base | C-C (Aryl-Alkenyl) |

Chemical Modifications of the Methoxy Group

The methoxy group on the naphthalene ring is a key functional handle for further synthetic transformations. These modifications primarily involve cleavage of the ether to reveal a hydroxyl group, which can then be derivatized into other alkoxy functionalities.

Demethylation and Ether Cleavage Reactions

The conversion of the methoxy group of this compound into a hydroxyl group to form 3-bromo-4-hydroxy-1-naphthaldehyde is a crucial step for introducing further diversity. This ether cleavage is most commonly and effectively achieved using boron tribromide (BBr₃).

The reaction with BBr₃ is a well-established method for cleaving aryl methyl ethers. It proceeds by the formation of a Lewis acid-base adduct between the ether's oxygen atom and the boron center of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl group, which cleaves the carbon-oxygen bond. This method is favored for its high efficiency and its tolerance for various other functional groups. The reaction is typically performed at low temperatures in a solvent like dichloromethane.

While BBr₃ is a primary choice, other reagents can also effect demethylation. Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are capable of cleaving ethers, though they often require more forcing conditions. The selection of the demethylating agent is critical to ensure the integrity of the aldehyde and bromo functionalities on the naphthaldehyde scaffold.

Derivatization to Other Alkoxy Functions

Once the hydroxyl group is unmasked via demethylation, it serves as a nucleophilic handle for the introduction of various other alkoxy groups through the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable method for forming new ether linkages.

The process begins with the deprotonation of the 3-bromo-4-hydroxy-1-naphthaldehyde using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the more nucleophilic phenoxide ion. This phenoxide is then reacted with a primary alkyl halide or a sulfonate ester (e.g., tosylate) to form the desired ether.

This two-step sequence allows for the strategic installation of a wide array of R-groups, thereby modifying the steric and electronic properties of the molecule. For example, introducing larger alkyl or benzyl (B1604629) groups can have significant implications for the molecule's biological activity or material properties. The ability to perform this derivatization, often in high yield, highlights the synthetic versatility of the naphthaldehyde core.

Table 2: Williamson Ether Synthesis for Derivatization of Hydroxy-Naphthaldehydes

| Alkylating Agent | Base | Solvent | Product Alkoxy Group | Typical Yield Range |

|---|---|---|---|---|

| Ethyl Iodide | K₂CO₃ | Acetonitrile, DMF | Ethoxy | 50-95% |

| Benzyl Bromide | NaOH | Ethanol/Water | Benzyloxy | Good to Excellent |

| 1-Bromobutane | NaOH | Ethanol | Butoxy | Moderate to High |

| Allyl Chloride | NaH | THF | Allyloxy | Good to Excellent |

Pericyclic Reactions and Cycloadditions

The aromatic core and the aldehyde group of this compound present opportunities for participation in pericyclic reactions, particularly cycloadditions. These reactions are powerful tools for the construction of complex, cyclic, and polycyclic frameworks.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. The naphthalene system itself can act as the diene component, although its aromaticity makes it less reactive than non-aromatic dienes. Overcoming this high kinetic barrier often requires harsh reaction conditions, such as high temperatures and pressures, or the use of highly reactive dienophiles. The substituents on the naphthalene ring—the electron-donating methoxy group and the electron-withdrawing aldehyde group—can modulate the electronic properties and regioselectivity of such cycloadditions. Recent advances have utilized visible-light energy-transfer catalysis to facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalenes with alkenes, offering a milder alternative to thermal methods.

The aldehyde functionality of this compound can participate as a heterodienophile in hetero-Diels-Alder reactions. In these reactions, the C=O double bond of the aldehyde reacts with a conjugated diene to form dihydropyran rings. The use of Lewis acid catalysts can activate the aldehyde, making it more susceptible to reaction with dienes like Danishefsky's diene or Brassard's diene. Asymmetric versions of this reaction, employing chiral catalysts, can provide enantiomerically enriched heterocyclic products, which are valuable scaffolds in medicinal chemistry. The electronic nature of the aromatic aldehyde, influenced by the bromo and methoxy groups, would play a significant role in its reactivity and the stereochemical outcome of the cycloaddition.

Table 3: Potential Cycloaddition Reactions Involving the Naphthaldehyde Core

| Reaction Type | Role of Naphthaldehyde | Potential Partner | Product Type | Key Conditions |

|---|---|---|---|---|

| [4+2] Diels-Alder | Diene | Activated Alkyne/Alkene | Substituted Benzannulated Ring | High temperature/pressure or photochemistry. |

| Hetero-Diels-Alder | Heterodienophile | Activated Diene (e.g., Danishefsky's diene) | Dihydropyran-fused Naphthalene | Lewis acid or Brønsted acid catalysis. |

| Dehydro-Diels-Alder | Dienophile (in intramolecular variants) | Tethered Alkyne/Alkene | Polycyclic Aromatic Hydrocarbon | Thermal or microwave irradiation. |

Exploration of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of each reactant. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. The aldehyde functionality makes this compound an excellent candidate for several important MCRs.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. When this compound is used as the aldehyde component, the reaction yields complex peptidomimetic structures bearing the substituted naphthalene scaffold. The reaction mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. A subsequent Mumm rearrangement leads to the stable bis-amide product. The versatility of the Ugi reaction allows for a vast number of structurally diverse products to be synthesized by simply varying the other three components, making it a powerful tool for creating libraries of compounds for drug discovery.

Another key MCR is the Passerini three-component reaction (P-3CR) . Discovered in 1921, this reaction involves an aldehyde, a carboxylic acid, and an isocyanide, which combine to form an α-acyloxy carboxamide. Employing this compound in the Passerini reaction provides a direct route to highly functionalized α-acyloxy amides. The reaction is believed to proceed through a non-ionic, cyclic transition state, particularly in aprotic solvents, and is characterized by its high atom economy.

The use of this compound in these and other MCRs opens up efficient synthetic pathways to novel and complex heterocyclic and acyclic compounds. The bromo and methoxy groups on the naphthalene ring are retained in the final products, offering valuable sites for further chemical modifications and diversification.

Table 4: Major Multicomponent Reactions Utilizing an Aldehyde Component

| Reaction Name | Components | Core Product Structure | Key Features |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Forms two new bonds and a stereocenter in one step; highly convergent. |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | High atom economy; often proceeds under mild, neutral conditions. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Acid-catalyzed synthesis of a key heterocyclic scaffold. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | 1,4-Dihydropyridine | Classic MCR for the synthesis of medicinally important heterocycles. |

Applications of 3 Bromo 4 Methoxy 1 Naphthaldehyde As a Synthetic Building Block

Precursor for the Synthesis of Complex Naphthalene (B1677914) Architectures

3-Bromo-4-methoxy-1-naphthaldehyde is a strategically functionalized naphthalene derivative that serves as a valuable precursor for the synthesis of more complex molecular architectures. The naphthalene core provides a rigid scaffold, while the aldehyde, methoxy (B1213986), and bromo substituents offer multiple reaction sites for elaboration. The aldehyde group is a versatile functional handle that can undergo a wide range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as aldol, Wittig, and Grignard reactions.

The presence of the methoxy group influences the electronic properties of the naphthalene ring, activating it towards electrophilic substitution reactions. The bromine atom, on the other hand, is a key functional group that allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This multi-functional nature enables chemists to construct intricate and highly substituted naphthalene-based molecules with tailored properties. The synthesis of polysubstituted naphthalenes is of significant interest due to their wide range of applications in medicinal chemistry and materials science.

Intermediate in the Formation of Fused Polycyclic Systems

The unique arrangement of functional groups in this compound makes it an ideal intermediate for the construction of fused polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. The aldehyde and the bromine atom can participate in intramolecular cyclization reactions to form new rings fused to the naphthalene core. For instance, the aldehyde can be converted into a suitable functional group that can then react with a substituent introduced at the bromo position to close a ring.

Furthermore, the naphthalene system itself can be a diene or dienophile in Diels-Alder reactions, leading to the formation of complex, three-dimensional polycyclic structures. The ability to build upon the naphthalene scaffold in a controlled manner is crucial for the synthesis of novel materials with specific electronic and photophysical properties. The synthesis of polycyclic aromatic compounds is a significant area of research due to their diverse applications.

Development of Novel Organic Scaffolds for Material Science Applications

Substituted naphthalenes are important building blocks for the development of advanced organic materials. The extended π-system of the naphthalene core in this compound provides a foundation for creating materials with interesting optical and electronic properties. Through chemical modifications, this compound can be incorporated into polymers, dendrimers, and other supramolecular assemblies.

The bromine atom is particularly useful in this context, as it allows for the facile introduction of functionalities that can tune the material's properties, such as solubility, thermal stability, and charge-transport characteristics. For example, coupling reactions at the bromo position can be used to link the naphthalene unit to other aromatic systems, extending the conjugation and altering the electronic bandgap. This makes this compound a promising starting material for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Role in the Preparation of Specialized Reagents and Ligands

The reactivity of the aldehyde and bromo groups allows for the conversion of this compound into a variety of specialized reagents and ligands. The aldehyde can be transformed into other functional groups such as amines, alcohols, or carboxylic acids, which can then be used to coordinate to metal centers.

The bromine atom can be replaced with phosphine (B1218219), amine, or other coordinating groups through nucleophilic substitution or cross-coupling reactions. The resulting molecules can act as ligands in coordination chemistry, with applications in catalysis, sensing, and imaging. The rigid naphthalene backbone can provide steric bulk and pre-organize the coordinating atoms, leading to ligands with high selectivity and efficiency in catalytic processes.

Applications in the Synthesis of Molecular Probes and Chemosensors

Naphthalene-based fluorophores are widely used in the development of molecular probes and chemosensors due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. 4-Methoxy-1-naphthaldehyde (B103360) is known to be a versatile intermediate for such applications. Similarly, this compound can serve as a key building block for the synthesis of novel fluorescent probes.

The aldehyde group can be used to attach the naphthalene fluorophore to a recognition unit that selectively binds to a specific analyte. The electronic properties of the naphthalene ring, and thus its fluorescence, can be modulated by the binding event, leading to a detectable signal. The bromine atom provides an additional site for modification, allowing for the fine-tuning of the probe's photophysical properties or for the introduction of a quenching or energy transfer partner. This versatility makes this compound a valuable platform for the design of sophisticated chemosensors for a wide range of applications in biology, medicine, and environmental monitoring.

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms

Investigation of Functional Group Influence on Molecular Recognition

The molecular architecture of 3-Bromo-4-methoxy-1-naphthaldehyde, featuring a naphthalene (B1677914) core with bromo, methoxy (B1213986), and aldehyde substituents, suggests a complex interplay of electronic and steric effects that govern its interactions with biological macromolecules. The naphthalene rings provide a large, flat surface that can engage in π-π stacking interactions with aromatic residues in proteins or DNA. The bromine atom, being electron-withdrawing and possessing a significant atomic radius, can influence the electron density of the naphthalene system and participate in halogen bonding. The methoxy group, an electron-donating group, can modulate the electronic properties of the aromatic system and act as a hydrogen bond acceptor. The aldehyde group is a key functional group that can participate in hydrogen bonding and covalent interactions, for instance, by forming Schiff bases with amino groups of proteins.

Elucidation of Biochemical Interaction Mechanisms (e.g., as fluorogenic substrates or inhibitors)

While direct studies on this compound as a fluorogenic substrate or inhibitor are limited, research on analogous compounds provides valuable insights. For instance, derivatives of 4-bromo-1,8-naphthalimide have been developed as fluorogenic substrates for glutathione (B108866) S-transferase (GST), an enzyme often overexpressed in cancer cells. nih.gov In these systems, the bromine atom is displaced by glutathione in a GST-catalyzed reaction, leading to a significant increase in fluorescence. nih.gov This suggests that the bromo-naphthalene scaffold, as present in this compound, could potentially be engineered for similar applications in developing fluorescent probes for enzymatic activity.

Comparative Analysis of Isomeric Bromo-Methoxy Naphthaldehydes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-methoxybenzaldehyde (B45424) | C8H7BrO2 | 215.04 | 51-54 | Not available | sigmaaldrich.com |

| 4-Methoxy-1-naphthaldehyde (B103360) | C12H10O2 | 186.21 | 35-36 | 212 (at 40 mmHg) | sigmaaldrich.com |

| 4-Bromo-1-naphthaldehyde | C11H7BrO | 235.08 | Not available | Not available | nih.gov |

The differences in melting and boiling points among these related compounds underscore the impact of substituent placement on intermolecular forces and crystal packing. It is plausible that isomeric variations of this compound would exhibit distinct biological activities due to altered molecular shapes and electronic distributions, which would affect their binding affinity and selectivity for biological targets.

Rational Design of Derivatives based on Computational and Experimental SAR Data

The rational design of derivatives of this compound can be guided by a combination of computational and experimental approaches. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the electronic properties, molecular orbitals (HOMO-LUMO), and spectral characteristics of novel derivatives. scienceopen.com These calculations can help in understanding how modifications to the core structure would influence its reactivity and potential for fluorescence.

Experimental techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are crucial for the structural characterization of synthesized derivatives. scienceopen.com By systematically modifying the substituents on the naphthalene ring—for example, by altering the position of the bromine and methoxy groups or by introducing new functional groups—and then evaluating the biological activity of the resulting compounds, a comprehensive SAR profile can be established. This iterative process of design, synthesis, and testing is fundamental to the development of new molecules with optimized properties for specific biological applications, such as enzyme inhibition or fluorescent imaging.

Q & A

Q. How can mechanistic studies differentiate between radical and ionic pathways in photodegradation?

- Methodology :

- Radical pathway : Use radical traps (TEMPO) in UV light experiments. ESR detects TEMPO-Br adducts.

- Ionic pathway : Monitor HBr release via conductivity. Kinetic isotope effects (KIE) > 2 suggest proton-coupled electron transfer .

Key Notes

- Contradictions : reports high enzymatic activity for 4-methoxy-1-naphthaldehyde, but bromination () may alter steric/electronic profiles, requiring re-evaluation of bioactivity claims .

- Safety : While no direct toxicology data exists for this compound, structurally similar brominated aromatics () suggest caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.